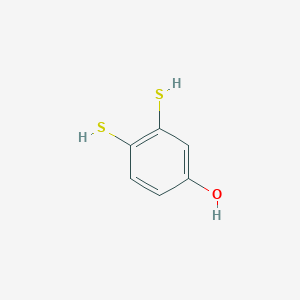

3,4-Dimercaptophenol

Description

Properties

IUPAC Name |

3,4-bis(sulfanyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS2/c7-4-1-2-5(8)6(9)3-4/h1-3,7-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLGFONLBNGYDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)S)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665401 | |

| Record name | 3,4-Bis(sulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742080-42-8 | |

| Record name | 3,4-Bis(sulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nucleophilic Aromatic Substitution: One common method for synthesizing 3,4-Dimercaptophenol involves the nucleophilic aromatic substitution of a suitable precursor, such as a halogenated phenol, with a thiol reagent under basic conditions.

Reduction of Disulfides: Another method involves the reduction of disulfide bonds in compounds like 3,4-dithiaspiro[4.5]decan-8-one using reducing agents such as sodium borohydride.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The compound can be reduced to form thiophenols or other reduced sulfur-containing compounds.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, nitric acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

Disulfides: Formed through oxidation.

Thiophenols: Formed through reduction.

Substituted Phenols: Formed through substitution reactions.

Scientific Research Applications

Biochemical Applications

1.1 Antioxidant Properties

3,4-Dimercaptophenol exhibits strong antioxidant properties, which have been studied in the context of protecting biological systems from oxidative stress. Research has demonstrated that it can scavenge free radicals effectively, making it a candidate for therapeutic applications in diseases related to oxidative damage.

1.2 Chelation of Heavy Metals

The compound has been found to chelate heavy metals such as lead and mercury, facilitating their removal from biological systems. This property is particularly useful in detoxification therapies for heavy metal poisoning.

1.3 Enzyme Mimicry

Studies indicate that 3,4-DMP can act as a biomimetic model for certain enzymes involved in redox reactions. This application is crucial for understanding enzyme mechanisms and developing synthetic catalysts that mimic natural processes .

Material Science Applications

2.1 Surface Functionalization

this compound is utilized in the functionalization of surfaces for various applications, including sensors and biosensors. Its thiol groups can form self-assembled monolayers (SAMs) on metal surfaces, enhancing the sensitivity and selectivity of sensors used in detecting biomolecules .

2.2 Nanotechnology

In nanotechnology, 3,4-DMP has been employed to stabilize nanoparticles and enhance their properties. For instance, it has been used to stabilize silver nanoparticles for antimicrobial applications and to improve the performance of nanocomposites .

Environmental Chemistry Applications

3.1 Remediation of Contaminated Water

The chelating properties of 3,4-DMP make it effective for the remediation of contaminated water sources. It can bind to pollutants such as heavy metals and facilitate their removal from aquatic environments.

3.2 Adsorption Studies

Research has shown that 3,4-DMP can adsorb onto various substrates, including activated carbon and polymeric materials. This characteristic is vital for developing efficient filtration systems for removing contaminants from water .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal evaluated the antioxidant efficacy of this compound in cellular models exposed to oxidative stress. The results indicated a significant reduction in oxidative markers when treated with the compound compared to controls.

Case Study 2: Heavy Metal Chelation

Research conducted on animal models demonstrated that administration of 3,4-DMP resulted in decreased levels of lead and mercury in tissues following exposure to these metals. The findings support its potential use in clinical settings for detoxification.

Case Study 3: Sensor Development

A project focused on developing a biosensor for glucose detection utilized 3,4-DMP to functionalize gold electrodes. The sensor exhibited enhanced sensitivity and specificity due to the unique properties imparted by the thiol groups of the compound.

Mechanism of Action

The mechanism of action of 3,4-Dimercaptophenol primarily involves its ability to form stable complexes with metal ions through its mercapto groups. This chelation process prevents the metal ions from interacting with biological molecules, thereby reducing their toxicity . The compound can also undergo redox reactions, which contribute to its antioxidant properties .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3,4-Dimercaptophenol with four analogous compounds:

Key Research Findings

- This compound: Demonstrated utility in molecular switches due to its ability to stabilize enol tautomers and facilitate proton transfer, critical for modulating electrical conductance .

- 3,4-Dimethylphenol: Market reports highlight its consumption in sectors like adhesives and coatings, with significant production in Asia and Europe . Toxicity studies note skin irritation and respiratory risks .

- 3,4-Dinitrophenol: Known for uncoupling mitochondrial ATP synthesis, leading to rapid fat loss but severe toxicity (e.g., hyperthermia, death) . Regulatory agencies restrict its use due to safety concerns.

- 3,4-Dihydroxybenzoic Acid : Exhibits neuroprotective and antidiabetic effects in preclinical studies, attributed to its antioxidant capacity .

- 3,4-Dimethylthiophenol: Primarily a niche reagent; priced at $48–$2,735 per gram depending on purity and supplier .

Discussion of Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups: Mercapto (-SH) and nitro (-NO₂) groups are electron-withdrawing, reducing aromatic ring electron density. This enhances acidity (e.g., this compound’s thiols are more acidic than phenol’s hydroxyl) and reactivity in electrophilic substitutions. Methyl (-CH₃) groups are electron-donating, increasing ring electron density and stability, as seen in 3,4-Dimethylphenol’s industrial durability .

- Biological Activity: The -SH groups in this compound enable metal chelation, useful in detoxification or nanotechnology, whereas -NO₂ in dinitrophenol disrupts cellular energy pathways .

Biological Activity

3,4-Dimercaptophenol (also known as 3,4-DMP) is a compound of significant interest due to its biological activities, particularly in antioxidant and therapeutic applications. This article explores the various aspects of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of mercaptophenol, characterized by the presence of two thiol (-SH) groups attached to the aromatic ring. This structure is crucial for its biological activity, influencing its antioxidant properties and interactions with biological molecules.

Antioxidant Activity

Mechanism of Action:

The antioxidant activity of 3,4-DMP is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that compounds with thiol groups exhibit strong reducing properties, which are essential in neutralizing reactive oxygen species (ROS) in biological systems .

Research Findings:

- A study demonstrated that 3,4-DMP significantly reduced the levels of thiobarbituric acid reactive substances (TBARS) in vitro, indicating its potential to inhibit lipid peroxidation .

- Comparative analyses revealed that 3,4-DMP's antioxidant activity was superior to that of several known antioxidants, such as Trolox and butylated hydroxytoluene (BHT), showcasing its efficacy in protecting cellular components from oxidative damage .

Therapeutic Applications

Potential Uses:

this compound has been investigated for various therapeutic applications due to its biological properties:

- Neuroprotective Effects: Research indicates that 3,4-DMP may have neuroprotective effects by reducing oxidative stress in neuronal cells. In models of neurodegeneration, it has been shown to improve cell viability and reduce apoptosis .

- Cholesterol Regulation: Some studies suggest that derivatives of mercaptophenols can influence lipid metabolism. For instance, certain compounds have been linked to downregulation of HMG-CoA reductase, an enzyme crucial for cholesterol synthesis .

Case Studies

Case Study 1: Neuroprotection in Cell Cultures

A study evaluated the protective effects of 3,4-DMP on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results showed a dose-dependent increase in cell viability and a decrease in markers of oxidative damage when treated with 3,4-DMP compared to untreated controls.

Case Study 2: Antioxidant Efficacy in Animal Models

In a rat model of induced oxidative stress, administration of 3,4-DMP resulted in significant reductions in serum markers of oxidative damage and improved overall antioxidant status. This suggests potential for therapeutic use in conditions characterized by oxidative stress.

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthesis and purification protocols for 3,4-dimercaptophenol to ensure stability in molecular electronics applications?

- Methodological Answer : Synthesis typically involves thiolation of 3,4-dihalophenol precursors under controlled reducing conditions (e.g., using NaSH or thiourea). Post-synthesis, purification via column chromatography (silica gel, eluting with non-polar solvents) is critical to remove disulfide byproducts. Stability is enhanced by storing the compound under inert atmospheres (argon/nitrogen) at low temperatures (−20°C) to prevent oxidation. Characterization via -NMR (to confirm thiol proton absence) and mass spectrometry (to verify molecular weight) is essential .

Q. How can researchers confirm the structural integrity of this compound in experimental setups involving Au electrodes?

- Methodological Answer : Use surface-enhanced Raman spectroscopy (SERS) to detect thiol-Au binding, which shows distinct S–Au vibrational modes (~250–300 cm). X-ray photoelectron spectroscopy (XPS) can validate sulfur oxidation states (binding energy ~162 eV for thiolate-Au bonds). Electrochemical impedance spectroscopy (EIS) further confirms monolayer formation on Au surfaces by measuring interfacial resistance changes .

Q. What environmental factors most significantly affect the stability of this compound in solution-phase experiments?

- Methodological Answer : pH and solvent polarity are critical. In acidic conditions (pH < 5), thiol groups protonate, reducing disulfide formation but increasing solubility. In polar aprotic solvents (e.g., DMF, DMSO), oxidation is minimized compared to aqueous systems. Always degas solvents and use chelating agents (e.g., EDTA) to sequester metal ions that catalyze oxidation .

Advanced Research Questions

Q. How does the tautomeric state of this compound influence its electronic conductance in molecular junctions?

- Methodological Answer : The enol tautomer (with –SH and –OH groups) exhibits higher conductance due to stronger Au–S binding and delocalized π-electron systems. In contrast, keto forms (with –S– groups) show reduced conductivity. Use scanning tunneling microscopy (STM) break-junction techniques to measure single-molecule conductance. Computational modeling (DFT) can predict tautomer-dependent electronic coupling parameters, validated by in-situ UV-Vis spectroscopy to monitor tautomer equilibria .

Q. What experimental strategies resolve discrepancies in reported conductance values for this compound-based molecular junctions?

- Methodological Answer : Standardize substrate preparation (e.g., Au(111) surfaces) and junction fabrication (e.g., mechanical break junctions vs. STM). Control environmental variables (humidity, temperature) and solvent choice (e.g., tetrahydrofuran vs. toluene). Perform statistical analysis on >1,000 traces to account for stochastic variations. Cross-validate with complementary techniques, such as conductive atomic force microscopy (C-AFM) .

Q. How can proton transfer reactions in this compound be exploited to design tunable molecular switches?

- Methodological Answer : Integrate the compound into proton-responsive frameworks (e.g., pH-gated junctions). Use electrochemical or optical stimuli to induce tautomer switching. Monitor conductance changes via cyclic voltammetry or time-resolved transient absorption spectroscopy. DFT simulations of proton transfer pathways (e.g., transition state energies) guide the design of pH-stable configurations .

Q. What computational approaches best predict the electronic properties of this compound in hybrid organic-inorganic interfaces?

- Methodological Answer : Combine density functional theory (DFT) with non-equilibrium Green’s function (NEGF) methods to model charge transport. Optimize basis sets (e.g., LANL2DZ for Au atoms, 6-31G** for organic moieties) for accuracy. Validate against experimental STM/STS data. Consider solvent effects using polarizable continuum models (PCM) .

Data Contradiction Analysis

Q. Why do some studies report this compound as unstable in ambient conditions, while others demonstrate long-term functionality in devices?

- Methodological Answer : Stability discrepancies arise from differences in functionalization protocols. Thiolate-Au bonds in well-packed monolayers resist oxidation, whereas poorly ordered layers degrade rapidly. Use ellipsometry to measure monolayer thickness and grazing-incidence X-ray diffraction (GIXD) to assess crystallinity. Accelerated aging tests (e.g., exposure to O/HO) under controlled conditions clarify degradation pathways .

Experimental Design Considerations

Q. How should researchers optimize solvent systems for this compound in proton-coupled electron transfer (PCET) studies?

- Methodological Answer : Select solvents with low proton activity (e.g., acetonitrile) to minimize unintended tautomer shifts. Use deuterated solvents for -NMR kinetic studies of proton transfer. Incorporate buffer additives (e.g., phosphate) at specific pH ranges to stabilize desired tautomers. Monitor solvent effects via cyclic voltammetry and in-situ IR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.